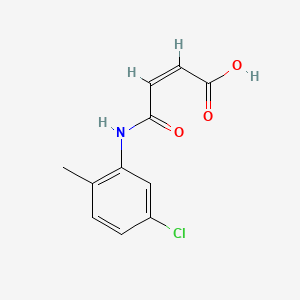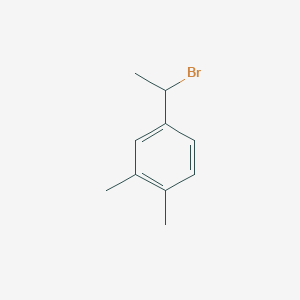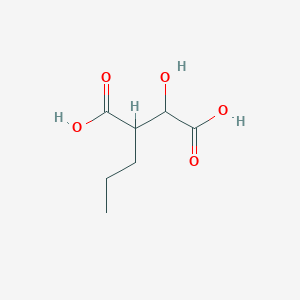
3-Propylmalic acid
Descripción general
Descripción
3-Propylmalic acid is a dicarboxylic acid that is malic acid in which one of the hydrogens at position 3 is substituted by a propyl group. It is a dicarboxylic acid, a 2-hydroxy carboxylic acid, a 3-hydroxy carboxylic acid, and a dicarboxylic fatty acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H12O5 . The IUPAC name is 2-hydroxy-3-propylbutanedioic acid . The InChI is 1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 176.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Exact Mass is 176.06847348 g/mol . The Topological Polar Surface Area is 94.8 Ų .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
3-Propylmalic acid, as part of the compound 3-amino-1-propanesulfonic acid (3APS), has been studied in Alzheimer's disease research. In a study by Aisen et al. (2006), 3APS was examined for its potential in binding to amyloid β, a toxic protein involved in Alzheimer's. The research found that 3APS crossed the blood-brain barrier and reduced CSF Aβ42 levels, indicating its potential in modifying Alzheimer's disease pathology (Aisen et al., 2006).
Cancer Cell Behavior
Valproic acid (2-propyl pentanoic acid) has been studied for its effects on cancer cell growth, differentiation, apoptosis, and immunogenicity. Although it's not exactly this compound, its structure and impact on regulatory pathways like histone deacetylases and the tricarboxylic acid cycle provide insights relevant to similar compounds (Kostrouchová et al., 2007).
Propionic and Methylmalonic Acidemias
Research on biomarkers for drug development in propionic and methylmalonic acidemias sheds light on related metabolic pathways. These studies are crucial for understanding the metabolism and potential therapeutic targets of compounds like this compound (Longo et al., 2022).
Antioxidant and Anti-inflammatory Properties
Gallic acid and its alkyl esters, including propyl derivatives, have been studied for their effects on tumor cells and lymphocyte proliferation. These studies provide a basis for exploring the antioxidant and anti-inflammatory properties of similar compounds (Serrano et al., 1998).
Anaplerotic Therapy in Metabolic Disorders
Research into anaplerotic therapy in propionic acidemia provides insights into the metabolic role and therapeutic potential of related compounds. The study by Longo et al. (2017) highlights the importance of understanding metabolic pathways and their therapeutic targeting, relevant to the study of this compound (Longo et al., 2017).
Safety and Hazards
3-Propylmalic acid is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .
Mecanismo De Acción
Target of Action
3-Propylmalic acid primarily targets Isocitrate dehydrogenase [NADP] and 3-isopropylmalate dehydrogenase . These enzymes play crucial roles in the citric acid cycle and the leucine biosynthesis pathway, respectively .
Mode of Action
It’s known to interact with its targets, potentially influencing their enzymatic activities
Biochemical Pathways
This compound is a metabolite of the glyoxylate and dicarboxylate metabolism . It’s involved in several biochemical pathways, including the citric acid cycle and the leucine biosynthesis pathway . The compound’s influence on these pathways can lead to downstream effects on energy production and amino acid synthesis.
Pharmacokinetics
It’s known that the compound is a small molecule, which typically allows for good bioavailability
Result of Action
Given its involvement in key metabolic pathways, it’s likely that the compound influences cellular energy production and amino acid synthesis . More research is needed to fully understand the compound’s effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including pH and the presence of other metabolites
Propiedades
IUPAC Name |
2-hydroxy-3-propylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHYFQEDPGSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285711 | |
| Record name | Butanedioic acid, 2-hydroxy-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20846-59-7 | |
| Record name | Butanedioic acid, 2-hydroxy-3-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-hydroxy-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




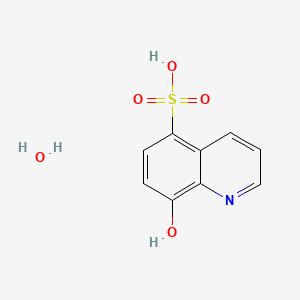
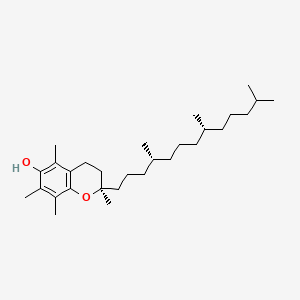

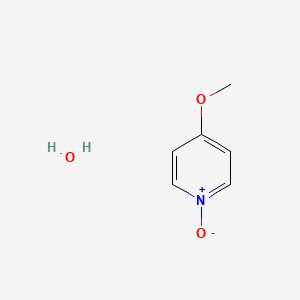
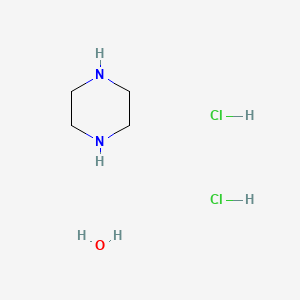

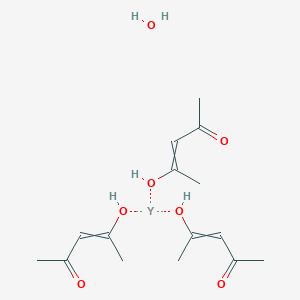
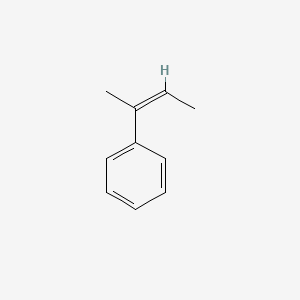
![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)


